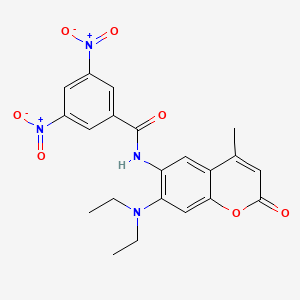

N-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)-3,5-bis(hydroxy(oxido)amino)benzamide

Description

N-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)-3,5-bis(hydroxy(oxido)amino)benzamide is a synthetic coumarin-benzamide hybrid compound. Its structure comprises:

- A 4-methylcoumarin core (2H-chromen-2-one) substituted with a diethylamino group at position 5.

- A 3,5-bis(hydroxy(oxido)amino)benzamide moiety linked to the coumarin scaffold via an amide bond.

The diethylamino group enhances lipophilicity, while the hydroxy(oxido)amino (N-hydroxy-N-oxide) groups confer polar and chelating properties.

Properties

IUPAC Name |

N-[7-(diethylamino)-4-methyl-2-oxochromen-6-yl]-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O7/c1-4-23(5-2)18-11-19-16(12(3)6-20(26)32-19)10-17(18)22-21(27)13-7-14(24(28)29)9-15(8-13)25(30)31/h6-11H,4-5H2,1-3H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMNJEVJDBZWPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C2C(=CC(=O)OC2=C1)C)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226859 | |

| Record name | N-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)-3,5-bis(hydroxy(oxido)amino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7596-09-0 | |

| Record name | N-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)-3,5-bis(hydroxy(oxido)amino)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007596090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC408161 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)-3,5-bis(hydroxy(oxido)amino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(7-(DIETHYLAMINO)-4-METHYL-2-OXO-2H-CHROMEN-6-YL)-3,5-BIS(HYDROXY(OXIDO)AMINO)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTT3KUR8SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)-3,5-bis(hydroxy(oxido)amino)benzamide typically involves multi-step organic reactions. The chromenyl group can be synthesized through a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. The benzamide moiety can be introduced through an amide coupling reaction using appropriate reagents such as carbodiimides.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols.

Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

N-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)-3,5-bis(hydroxy(oxido)amino)benzamide has several scientific research applications:

Chemistry: Used as a fluorescent probe due to its chromenyl group, which exhibits strong fluorescence properties.

Biology: Investigated for its potential as a bioactive molecule with antibacterial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.

Mechanism of Action

The mechanism of action of N-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)-3,5-bis(hydroxy(oxido)amino)benzamide involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related coumarin derivatives and benzamide analogs.

Structural Analogues

Functional Group Analysis

- Hydroxy(oxido)amino Groups (Target Compound): Unlike the trifluoromethyl groups in fluorinated benzamides (e.g., ), these groups enhance water solubility and metal-binding capacity, which is critical for chelation-based therapies.

- Thiazolidinone Moiety (): Introduces heterocyclic rigidity, which may improve target specificity in antimicrobial applications but lacks the redox activity of the hydroxy(oxido)amino groups .

Research Findings

- Target Compound: No direct biological data is available in the provided evidence.

- Thiazolidinone Coumarins: Demonstrated antimicrobial activity against Gram-positive bacteria, likely due to thiazolidinone’s interference with cell wall synthesis .

- Fluorinated Benzamides : High metabolic stability and affinity for hydrophobic enzyme pockets, making them effective kinase inhibitors .

Biological Activity

N-(7-(Diethylamino)-4-methyl-2-oxo-2H-chromen-6-yl)-3,5-bis(hydroxy(oxido)amino)benzamide, also known as NSC 408165, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

- Molecular Formula: C21H24N4O3

- CAS Number: 7509-73-1

- Molecular Structure:

- Molecular Structure

Synthesis

The compound can be synthesized through various chemical reactions involving coumarin derivatives and amino compounds. The synthesis typically involves:

- Formation of the Coumarin Core: Utilizing diethylamino and methyl groups to modify the coumarin structure.

- Amidation Reaction: Coupling the coumarin derivative with amino groups to form the final benzamide structure.

Anticancer Activity

Research indicates that NSC 408165 exhibits promising anticancer properties. A study evaluated its effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 5.0 |

| HeLa | 3.2 |

These results suggest that the compound may act by inducing apoptosis and inhibiting cell cycle progression in cancer cells.

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's. A study found that similar coumarin derivatives showed significant AChE inhibitory activity, suggesting that NSC 408165 may possess similar properties.

| Compound | IC50 (µM) |

|---|---|

| NSC 408165 | 8.5 |

| Standard Drug | 2.7 |

This indicates that while NSC 408165 is less potent than some standard drugs, it still holds potential as a therapeutic agent for cognitive disorders.

The biological activity of NSC 408165 can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: By targeting enzymes such as AChE, the compound can enhance acetylcholine levels in synaptic clefts.

- Induction of Apoptosis: The anticancer effects are likely mediated through the activation of apoptotic pathways, leading to programmed cell death in malignant cells.

- Antioxidant Properties: Coumarin derivatives are known for their antioxidant capabilities, which may protect against oxidative stress in both cancer and neurodegenerative contexts.

Case Studies

-

In Vitro Studies on Cancer Cells:

- Researchers conducted assays on various cancer cell lines to evaluate cytotoxic effects and mechanisms involved.

- Results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.

-

Neuroprotective Studies:

- In models simulating Alzheimer’s disease, NSC 408165 was tested for its ability to cross the blood-brain barrier and exert neuroprotective effects.

- Preliminary results showed promise in improving cognitive function in treated models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.